Cas no 142905-24-6 (Furo[2,3-h]pyrrolo[3,2,1-jk][1]benzazepin-10(2H)-one, 8-ethyl-1,4,5,6,7,7a,8,8a,11,11a-decahydro-7a-hydroxy-11-methyl-2-[(2S,4S)-tetrahydro-4-methyl-5-oxo-2-furanyl]-, (2S,7aS,8S,8aR,11S,11aR)- (9CI))
![Furo[2,3-h]pyrrolo[3,2,1-jk][1]benzazepin-10(2H)-one, 8-ethyl-1,4,5,6,7,7a,8,8a,11,11a-decahydro-7a-hydroxy-11-methyl-2-[(2S,4S)-tetrahydro-4-methyl-5-oxo-2-furanyl]-, (2S,7aS,8S,8aR,11S,11aR)- (9CI) structure](https://de.kuujia.com/scimg/cas/142905-24-6x500.png)
142905-24-6 structure
Produktname:Furo[2,3-h]pyrrolo[3,2,1-jk][1]benzazepin-10(2H)-one, 8-ethyl-1,4,5,6,7,7a,8,8a,11,11a-decahydro-7a-hydroxy-11-methyl-2-[(2S,4S)-tetrahydro-4-methyl-5-oxo-2-furanyl]-, (2S,7aS,8S,8aR,11S,11aR)- (9CI)
CAS-Nr.:142905-24-6
MF:C22H31NO5
MW:389.486080942818
CID:218464
Furo[2,3-h]pyrrolo[3,2,1-jk][1]benzazepin-10(2H)-one, 8-ethyl-1,4,5,6,7,7a,8,8a,11,11a-decahydro-7a-hydroxy-11-methyl-2-[(2S,4S)-tetrahydro-4-methyl-5-oxo-2-furanyl]-, (2S,7aS,8S,8aR,11S,11aR)- (9CI) Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Furo[2,3-h]pyrrolo[3,2,1-jk][1]benzazepin-10(2H)-one,8-ethyl-1,4,5,6,7,7a,8,8a,11,11a-decahydro-7a-hydroxy-11-methyl-2-[(2S,4S)-tetrahydro-4-methyl-5-oxo-2-furanyl]-,(2S,7aS,8S,8aR,11S,11aR)- (9CI)
- Furo[2,3-h]pyrrolo[3,2,1-jk][1]benzazepin-10(2H)-one,8-ethyl-1,4,5,6,7,7a,8,8a,11,11a-decahydro-7a-hydroxy-11-methyl-2-[(2S,4
- (+)-Tuberostemonol
- Furo[2,3-h]pyrrolo[3,2,1-jk][1]benzazepin-10(2H)-one,8-ethyl-1,4,5,6,7,7a,8,8a,11,11a-decahydro-7a-hydroxy-11-methyl-2-(tetrahydro-4-methyl-5-oxo-2-furanyl)-,[2S-[2a(2R*,4R*),7aa,8a,8aa,11a,11aa]]-
- Stenine,12,13-didehydro-8-hydroxy-2-(tetrahydro-4-methyl-5-oxo-2-furanyl)-, [2b(2S,4S)]-
- Tuberostemonol
- Furo[2,3-h]pyrrolo[3,2,1-jk][1]benzazepin-10(2H)-one, 8-ethyl-1,4,5,6,7,7a,8,8a,11,11a-decahydro-7a-hydroxy-11-methyl-2-[(2S,4S)-tetrahydro-4-methyl-5-oxo-2-furanyl]-, (2S,7aS,8S,8aR,11S,11aR)- (9CI)
-
- Inchi: 1S/C22H31NO5/c1-4-14-18-17(12(3)21(25)28-18)13-10-15(16-9-11(2)20(24)27-16)23-8-6-5-7-22(14,26)19(13)23/h11-12,14-18,26H,4-10H2,1-3H3/t11-,12-,14-,15-,16-,17+,18-,22-/m0/s1
- InChI-Schlüssel: FXLCCDTUQJLMJF-NHCUBNPASA-N
- Lächelt: N12[C@H]([C@@H]3C[C@H](C)C(=O)O3)CC3=C1[C@@](O)([C@@H](CC)[C@]1([H])OC(=O)[C@@H](C)[C@]31[H])CCCC2
Berechnete Eigenschaften
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 6
- Schwere Atomanzahl: 28
- XLogP3: 1.946
Furo[2,3-h]pyrrolo[3,2,1-jk][1]benzazepin-10(2H)-one, 8-ethyl-1,4,5,6,7,7a,8,8a,11,11a-decahydro-7a-hydroxy-11-methyl-2-[(2S,4S)-tetrahydro-4-methyl-5-oxo-2-furanyl]-, (2S,7aS,8S,8aR,11S,11aR)- (9CI) Verwandte Literatur
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
-
Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
-
Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
-
Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
-
Chengchun Tang,Yoshio Bando,Chunyi Zhi,Dmitri Golberg Chem. Commun., 2007, 4599-4601
Verwandte Kategorien
- Lösungsmittel und organische Chemikalien Organische Verbindungen Alkaloide und Derivate Stemona-Alkaloide Stemoamid-Typ-Alkaloide Stichoneuron-typische Alkaloiden
- Lösungsmittel und organische Chemikalien Organische Verbindungen Alkaloide und Derivate Stemona-Alkaloide Stichoneuron-typische Alkaloiden
142905-24-6 (Furo[2,3-h]pyrrolo[3,2,1-jk][1]benzazepin-10(2H)-one, 8-ethyl-1,4,5,6,7,7a,8,8a,11,11a-decahydro-7a-hydroxy-11-methyl-2-[(2S,4S)-tetrahydro-4-methyl-5-oxo-2-furanyl]-, (2S,7aS,8S,8aR,11S,11aR)- (9CI)) Verwandte Produkte
- 1005650-86-1(methyl 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanoate)
- 2138076-01-2(1-{8-Hydroxyspiro[4.5]decan-6-yl}-4-methylpyrrolidin-2-one)
- 56616-87-6(3-chloro-4-methyl-4H-1,2,4-triazole)
- 1899167-99-7(3-(4-bromo-2,6-difluorophenyl)prop-2-en-1-amine)
- 2172520-46-4(tert-butyl 3-amino-1-(3,5-dimethylphenyl)cyclobutane-1-carboxylate)
- 321524-50-9((2R,3R)-2-Boc-amino-3-(4-hydroxy-phenyl)-butyric acid)
- 954138-60-4((2R)-1-(piperazin-1-yl)propan-2-ol)
- 2885-58-7(2-hydroxy-3,5,7-trimethylcyclohepta-2,4,6-trien-1-one)
- 2228418-68-4(2-azido-2-(3-ethoxy-2-methoxyphenyl)ethan-1-ol)
- 50906-63-3(4,8,9-trihydroxy-2,3,3-trimethyl-2,3-dihydro-5H-furo[3,2-b]xanthen-5-one)
Empfohlene Lieferanten
Amadis Chemical Company Limited
Gold Mitglied
CN Lieferant
Reagenz

Hubei Henglvyuan Technology Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
Shandong Feiyang Chemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Reagenz
